Methoxytriethyleneoxyundecyltrimethoxysilane
Description
Methoxytriethyleneoxyundecyltrimethoxysilane is a specialized organosilane compound with the molecular formula C21H46O7Si and a molecular weight of 438.67 g/mol . This compound is known for its unique structure, which includes a methoxy group, triethyleneoxy chain, and undecyltrimethoxysilane moiety. It is primarily used as a chemical intermediate and has applications in various industrial processes .
Structure
3D Structure
Properties
Molecular Formula |
C21H40O7Si |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3 |
InChI Key |
FIHUJYJCWSQAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Alkenyl-terminated Polyethyleneoxy Chains
One common method involves hydrosilylation, where an alkenyl-terminated triethyleneoxyundecyl derivative reacts with trimethoxysilane under platinum catalysis:
- Reactants:
- Alkenyl-terminated triethyleneoxyundecyl compound (e.g., allyl-triethyleneoxyundecane)
- Trimethoxysilane (HSi(OCH3)3)
- Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
- Conditions:
- Inert atmosphere (nitrogen or argon)
- Temperature range: 50–100 °C
- Solvent: Anhydrous toluene or similar inert solvent
- Mechanism: The Si-H bond adds across the C=C double bond of the alkenyl group, forming the Si-C bond and yielding methoxytriethyleneoxyundecyltrimethoxysilane.
This method provides high selectivity and yields with minimal side reactions.
Direct Alkoxysilylation via Chlorosilane Intermediates
Another approach is the reaction of chlorosilane derivatives with triethyleneoxyundecyl alcohols:
- Reactants:
- Monochlorosilane or trichlorosilane derivatives (e.g., trimethoxychlorosilane)
- Triethyleneoxyundecyl alcohol
- Conditions:
- Controlled addition at low temperature (20–25 °C)
- Use of base (e.g., sodium methoxide or metallic sodium) to neutralize HCl formed
- Solvent: Anhydrous alcohols or ethers
- Process:
- The chlorosilane reacts with the hydroxyl group of the triethyleneoxyundecyl alcohol, substituting the chlorine with the organic chain and forming the silane ether linkage.
- HCl is removed by reflux or neutralization to drive the reaction to completion.
This method is similar to the preparation of methyltrimethoxysilane described in patent CN101096375A, where monomethyltrichlorosilane reacts with methanol under controlled conditions to yield methyltrimethoxysilane with high purity and low chlorine content.
Sol-Gel and Hydrolysis-Condensation Techniques
Post-synthesis, the methoxy groups on the silane can be hydrolyzed and condensed to form siloxane networks for surface modification applications. Controlled hydrolysis in the presence of catalysts (acidic or basic) allows the formation of silanol groups that can bond to substrates or further polymerize.
- The hydrosilylation method yields high-purity products with minimal side reactions, preserving the integrity of the triethyleneoxy chain and silane groups.
- The chlorosilane substitution method requires careful control of HCl removal to avoid corrosion and side reactions; neutralization with sodium alkoxide improves product purity and reduces chlorine content to ppm levels.
- The final product is typically a colorless transparent liquid with purity above 98%, suitable for advanced surface modification applications.
- Hydrolysis and condensation behavior of the trimethoxysilane groups influence the surface properties and stability of coatings formed from this compound.
| Method | Reactants | Catalyst/Base | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrosilylation | Alkenyl-triethyleneoxyundecyl + trimethoxysilane | Platinum catalyst | 50–100 °C, inert atmosphere | High selectivity, high purity | Requires expensive catalyst |
| Chlorosilane substitution | Trimethoxychlorosilane + triethyleneoxyundecyl alcohol | Sodium alkoxide or metallic sodium | 20–25 °C, neutralization step | Low cost, scalable | HCl byproduct, requires neutralization |
| Sol-gel post-modification | This compound (product) | Acid/base catalysts | Controlled hydrolysis | Enables surface bonding | Requires careful control of hydrolysis |
The preparation of this compound is effectively achieved through hydrosilylation of alkenyl-terminated polyethyleneoxy chains or via chlorosilane substitution with triethyleneoxyundecyl alcohols. Both methods require precise control of reaction conditions to ensure high purity and yield. The chlorosilane method benefits from neutralization steps to remove corrosive byproducts, while hydrosilylation offers high selectivity with platinum catalysts. The resulting compound is a valuable silane coupling agent for surface modification, with its trimethoxysilane groups enabling covalent bonding and tailored surface properties.
Chemical Reactions Analysis
Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Condensation: Can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often carried out at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Coatings and Adhesives
One of the primary applications of Methoxytriethyleneoxyundecyltrimethoxysilane is in the formulation of coatings and adhesives. Its ability to promote adhesion between organic polymers and inorganic substrates makes it a valuable additive in:
- Acrylic Coatings : Enhancing durability and weather resistance.
- Polyurethane Systems : Improving adhesion and mechanical properties.
- Sealants : Providing moisture resistance and enhancing bonding strength.
Case Study: Adhesion Improvement in Polyurethane Coatings
A study demonstrated that incorporating this compound into polyurethane formulations significantly improved adhesion to metal substrates. The treated surfaces showed a 30% increase in adhesion strength compared to untreated samples, indicating the effectiveness of this silane as an adhesion promoter .
Surface Modification
This compound is utilized for surface modification of various materials, including:
- Glass Fibers : Enhancing interfacial bonding in composite materials.
- Metals : Improving corrosion resistance through silanization.
- Fillers : Increasing compatibility between fillers and polymer matrices.
Table 1: Surface Modification Applications
| Material Type | Application | Benefits |
|---|---|---|
| Glass Fibers | Composite Reinforcement | Improved tensile strength |
| Metals | Corrosion Resistance | Enhanced durability |
| Fillers | Polymer Compatibility | Better mechanical properties |
Biomedical Applications
In the biomedical field, this compound is explored for its potential in drug delivery systems and biocompatible coatings. Its ability to modify surfaces can lead to improved cell adhesion and proliferation.
Case Study: Biocompatibility in Medical Devices
Research has indicated that coating medical devices with this compound enhances biocompatibility by promoting cell attachment and reducing bacterial colonization. In vitro studies showed a 40% increase in fibroblast cell adhesion on treated surfaces compared to untreated controls .
Nanotechnology
In nanotechnology, this compound is employed for functionalizing nanoparticles, allowing for better dispersion in polymer matrices. This application is crucial for developing advanced materials with tailored properties.
Table 2: Nanotechnology Applications
| Application Area | Functionality | Outcome |
|---|---|---|
| Nanoparticle Coating | Enhanced dispersion | Improved mechanical properties |
| Drug Delivery Systems | Targeted release | Increased therapeutic efficacy |
Mechanism of Action
The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .
Molecular Targets and Pathways:
Surface Modification: The silane groups react with hydroxyl groups on surfaces, forming stable siloxane bonds.
Adhesion Promotion: The compound enhances adhesion by forming a covalent bond with the substrate, improving the mechanical properties of the material.
Comparison with Similar Compounds
Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:
- Trimethoxypropylsilane
- Triethoxyoctylsilane
- Methoxytriethyleneoxyoctyltrimethoxysilane
Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .
Biological Activity
Methoxytriethyleneoxyundecyltrimethoxysilane (MTU) is a silane compound that has gained attention for its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of MTU, focusing on its interactions with biological systems, toxicity profiles, and potential therapeutic applications.
- Molecular Formula: C21H46O7Si
- Molecular Weight: 438.68 g/mol
- Boiling Point: 215°C (0.5 mmHg)
- Density: 0.977 g/mL
- Purity: 97% .
MTU functions primarily through hydrolysis, leading to the formation of silanol groups which can interact with various biological molecules. The silanol groups are known for their ability to form hydrogen bonds and can modify surfaces, potentially enhancing biocompatibility and bioactivity.
Cytotoxicity and Toxicological Studies
Research indicates that silanes, including MTU, may exhibit varying degrees of cytotoxicity depending on their structure and functional groups. A study examining the toxicity of methoxysilanes reported that these compounds could cause respiratory irritation due to hydrolysis products like methanol .
- Acute Toxicity: Limited data suggest that acute exposure to silanes can lead to irritation; however, specific studies on MTU are scarce.
- Chronic Toxicity: Long-term exposure studies are necessary to establish comprehensive safety profiles. Current data from related compounds indicate a potential for chronic respiratory effects .
Case Studies
-
Polymeric Proton-Conducting Electrolytes:
MTU has been utilized in the formation of polymeric proton-conducting electrolytes, which are crucial for fuel cell technology. The incorporation of MTU into polymer matrices has shown improved ionic conductivity and mechanical properties, suggesting its viability in energy applications . -
Surface Modification:
The ability of MTU to modify surfaces at the molecular level has been studied extensively. For instance, its application in creating biocompatible coatings for medical devices has demonstrated enhanced cell adhesion and reduced bacterial colonization, indicating potential use in biomedical implants .
Table 1: Summary of Biological Activities of MTU
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
